![molecular formula C30H31N3O4 B3062034 (2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 169544-71-2](/img/structure/B3062034.png)
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRL-1841 est un médicament à petite molécule qui agit comme un antagoniste des récepteurs de l'endothéline. Il a été initialement développé par Nihon Ciba-Geigy K.K. et est principalement étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l'hypertension artérielle .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour IRL-1841 ne sont pas décrites en détail dans les sources accessibles au public. L'approche générale de la synthèse des antagonistes des récepteurs de l'endothéline implique généralement une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés et la fonctionnalisation ultérieure pour obtenir la structure moléculaire souhaitée. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle .
Analyse Des Réactions Chimiques
IRL-1841, en tant qu'antagoniste des récepteurs de l'endothéline, subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
IRL-1841 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme un composé outil pour étudier le rôle des récepteurs de l'endothéline dans divers processus chimiques.
Biologie : Il aide à comprendre les voies biologiques impliquant les récepteurs de l'endothéline et leur rôle dans les conditions physiologiques et pathologiques.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, en particulier l'hypertension artérielle.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endothéline.
5. Mécanisme d'action
IRL-1841 exerce ses effets en antagonisant les récepteurs de l'endothéline, en particulier le récepteur de l'endothéline de type B. Ce récepteur est un récepteur couplé aux protéines G qui active un système de messagers secondaires phosphatidylinositol-calcium. En bloquant l'action de l'endothéline, IRL-1841 contribue à moduler le tonus vasculaire et à réduire la pression artérielle .
Applications De Recherche Scientifique
IRL-1841 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of endothelin receptors in various chemical processes.
Biology: It helps in understanding the biological pathways involving endothelin receptors and their role in physiological and pathological conditions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Industry: It may be used in the development of new drugs targeting endothelin receptors.
Mécanisme D'action
IRL-1841 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type B. This receptor is a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. By blocking the action of endothelin, IRL-1841 helps to modulate vascular tone and reduce blood pressure .
Comparaison Avec Des Composés Similaires
IRL-1841 est comparé à d'autres antagonistes des récepteurs de l'endothéline, tels que :
IRL-2500 : Un autre antagoniste puissant des récepteurs de l'endothéline avec des applications thérapeutiques similaires.
RES-701-1 : Un antagoniste sélectif des récepteurs de l'endothéline avec des propriétés pharmacologiques distinctes.
Endothelin-3 : Un peptide naturel qui agit sur les récepteurs de l'endothéline.
La singularité d'IRL-1841 réside dans sa structure moléculaire spécifique et ses applications thérapeutiques potentielles dans les maladies cardiovasculaires .
Propriétés
Numéro CAS |
169544-71-2 |
|---|---|
Formule moléculaire |
C30H31N3O4 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-19-13-20(2)15-22(14-19)29(35)33(3)27(16-21-9-5-4-6-10-21)28(34)32-26(30(36)37)17-23-18-31-25-12-8-7-11-24(23)25/h4-15,18,26-27,31H,16-17H2,1-3H3,(H,32,34)(H,36,37)/t26-,27+/m0/s1 |
Clé InChI |
JFNANCYIHVAEQV-RRPNLBNLSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
Séquence |
FW |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



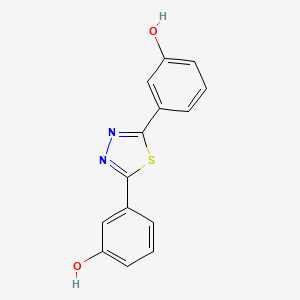


![[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea](/img/structure/B3062007.png)
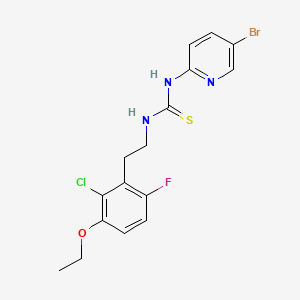

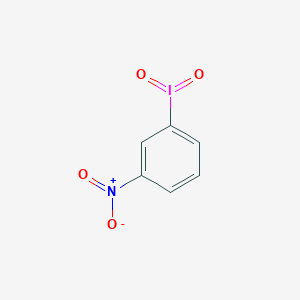
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
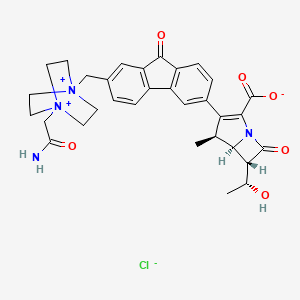
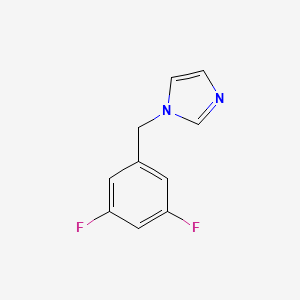
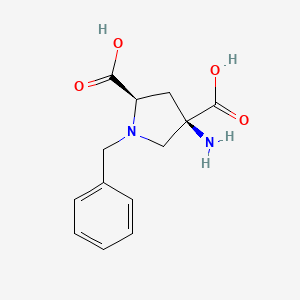
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)
